molecular formula C8H8N2O B3030255 Pyrazolo[1,5-a]pyridin-7-ylmethanol CAS No. 885275-64-9

Pyrazolo[1,5-a]pyridin-7-ylmethanol

Cat. No.: B3030255
CAS No.: 885275-64-9
M. Wt: 148.16
InChI Key: DSWNRZBEGALMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridin-7-ylmethanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, a related class to Pyrazolo[1,5-a]pyridin-7-ylmethanol, have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). This highlights the potential of this class of compounds in the development of anti-tubercular drugs (Sutherland et al., 2022).

Heterocyclic Core in Medicinal Chemistry

Pyrazolo[1,5-a]pyridine is recognized for its role as a core structure in nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug molecule production. The characteristic of these motifs are found to be highly used in medicinal chemistry (Devi Priya, Nandhakumar & Mohana Roopan, 2020).

Photophysical Properties

Pyrazolo[1,5-a]pyrimidine derivatives, closely related to this compound, have attracted interest in materials science due to their significant photophysical properties. This suggests potential applications in the field of materials science and photonics (Moustafa et al., 2022).

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a similar group to this compound, have biomedical applications, including more than 300,000 documented compounds. This vast number of compounds indicates the versatility and potential uses of this compound in various biomedical applications (Donaire-Arias et al., 2022).

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidines are used as an antitumor scaffold, suggesting that this compound could have potential applications in cancer treatment due to its structural similarity (Arias-Gómez, Godoy & Portilla, 2021).

Antiviral Activities

Pyridopyrazolotriazines, related to this compound, have shown antiviral activities, indicating a potential avenue for the application of this compound in antiviral drug development (Attaby et al., 2007).

Fluorescent Probe Development

A new fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized for monitoring pH in cells, suggesting that this compound could be used in the development of similar fluorescent probes (Zhang et al., 2018).

Safety and Hazards

The safety data sheet for Pyrazolo[1,5-a]pyridin-7-ylmethanol suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, wash off with soap and plenty of water . If it comes into contact with eyes, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-8-3-1-2-7-4-5-9-10(7)8/h1-5,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWNRZBEGALMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679998
Record name (Pyrazolo[1,5-a]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-64-9
Record name Pyrazolo[1,5-a]pyridine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrazolo[1,5-a]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyridin-7-ylmethanol
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyridin-7-ylmethanol
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyridin-7-ylmethanol
Reactant of Route 4
Pyrazolo[1,5-a]pyridin-7-ylmethanol
Reactant of Route 5
Reactant of Route 5
Pyrazolo[1,5-a]pyridin-7-ylmethanol
Reactant of Route 6
Reactant of Route 6
Pyrazolo[1,5-a]pyridin-7-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.